molecular formula C25H23N3O3 B7706093 N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7706093
M. Wt: 413.5 g/mol
InChI Key: JPLLAXUQKLDKGA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 2-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)phenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound’s 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
  • N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific combination of functional groups and aromatic rings. The presence of the 1,2,4-oxadiazole ring distinguishes it from other similar compounds and contributes to its diverse biological activities .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-12-17(2)14-19(13-16)26-23(29)15-30-22-11-7-6-10-21(22)25-27-24(28-31-25)20-9-5-4-8-18(20)3/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLAXUQKLDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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